molecular formula C10H8F2O B8216265 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene

Cat. No.: B8216265
M. Wt: 182.17 g/mol
InChI Key: APOWHEBRLZHCPW-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an ethynyl group, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene typically involves difluoromethylation and ethynylation reactions. One common synthetic route includes the reaction of a suitable precursor with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from difluoromethyl halides . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The ethynyl group can participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene can be compared with other fluorinated and ethynylated benzene derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on the compound’s properties and applications.

Properties

IUPAC Name

1-(difluoromethoxy)-4-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-3-8-4-5-9(7(2)6-8)13-10(11)12/h1,4-6,10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOWHEBRLZHCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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